4-(5-Methylfuran-2-yl)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methylfuran-2-yl)-4-oxobut-2-enoic acid is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a methyl group at the 5-position and a but-2-enoic acid moiety at the 4-position. Furan derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylfuran-2-yl)-4-oxobut-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of biomass-derived 5-methylfurfural as a starting material also makes the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylfuran-2-yl)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 4-(5-Methylfuran-2-yl)-4-hydroxybutanoic acid.
Substitution: 5-Bromo-4-(5-methylfuran-2-yl)-4-oxobut-2-enoic acid.
Scientific Research Applications
4-(5-Methylfuran-2-yl)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 4-(5-Methylfuran-2-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, leading to antiproliferative effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with a carboxylic acid group.
5-Methylfurfural: A precursor in the synthesis of 4-(5-Methylfuran-2-yl)-4-oxobut-2-enoic acid.
Furan-2,5-dicarboxylic acid: An oxidation product of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a furan ring and a but-2-enoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
104804-41-3 |
---|---|
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
4-(5-methylfuran-2-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C9H8O4/c1-6-2-4-8(13-6)7(10)3-5-9(11)12/h2-5H,1H3,(H,11,12) |
InChI Key |
QQVPBWWENYKAGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.